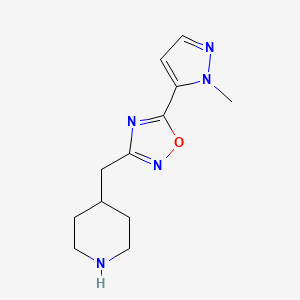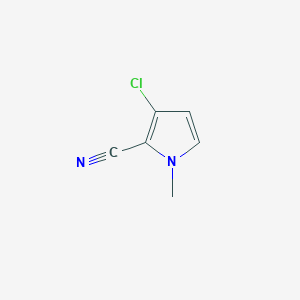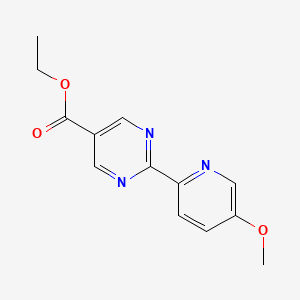![molecular formula C8H5F2NO3 B11786945 2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole](/img/structure/B11786945.png)
2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family This compound features a five-membered ring containing both oxygen and nitrogen atoms, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with difluoromethyl ether in the presence of a base can lead to the formation of the desired oxazole ring . Another method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the difluoromethoxy group onto the oxazole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow processes and the use of recyclable catalysts are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxazole ring can produce an amine .
Scientific Research Applications
2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole include other oxazole derivatives such as:
- 2-(Methoxy)-7-hydroxybenzo[d]oxazole
- 2-(Trifluoromethoxy)-7-hydroxybenzo[d]oxazole
- 2-(Chloromethoxy)-7-hydroxybenzo[d]oxazole
Uniqueness
The presence of the difluoromethoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced metabolic stability, which can be advantageous in drug development and other applications .
Properties
Molecular Formula |
C8H5F2NO3 |
|---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,3-benzoxazol-7-ol |
InChI |
InChI=1S/C8H5F2NO3/c9-7(10)14-8-11-4-2-1-3-5(12)6(4)13-8/h1-3,7,12H |
InChI Key |
ARGNPDQMFMSZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=N2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-3-carboxylic acid](/img/structure/B11786865.png)







![Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11786913.png)
![Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11786919.png)

![2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)


